Product packaging for Benzo[d]isothiazol-7-ylboronic acid(Cat. No.:)

Benzo[d]isothiazol-7-ylboronic acid

Cat. No.: B13651770
M. Wt: 179.01 g/mol
InChI Key: UBSCJBLVSWUKRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[d]isothiazol-7-ylboronic acid is a valuable boron-containing heterocyclic building block in synthetic and medicinal chemistry. The benzisothiazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities . Benzothiazole-based compounds have demonstrated significant antitumor, antibiotic, antifungal, and antimicrobial properties in research settings . This compound serves as a crucial synthetic intermediate, particularly in Suzuki-Miyaura cross-coupling reactions, to construct novel biaryl systems for developing potential therapeutic agents . Its structure makes it a versatile precursor for exploring new chemical space in libraries aimed at targeting various diseases. Research into analogous benzisothiazole derivatives highlights their promise in creating molecules with anti-inflammatory and anticancer activities, often through mechanisms involving the inhibition of key signaling pathways like AKT and ERK . Furthermore, boronic acid derivatives are increasingly utilized in the development of fluorescent probes for detecting reactive oxygen and nitrogen species in biological systems, a critical area in the study of cancer and neurodegenerative diseases . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BNO2S B13651770 Benzo[d]isothiazol-7-ylboronic acid

Properties

Molecular Formula

C7H6BNO2S

Molecular Weight

179.01 g/mol

IUPAC Name

1,2-benzothiazol-7-ylboronic acid

InChI

InChI=1S/C7H6BNO2S/c10-8(11)6-3-1-2-5-4-9-12-7(5)6/h1-4,10-11H

InChI Key

UBSCJBLVSWUKRA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)C=NS2)(O)O

Origin of Product

United States

Reactivity and Mechanistic Investigations of Benzo D Isothiazol 7 Ylboronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are paramount in modern organic synthesis due to their efficiency in forging new bonds. Benzo[d]isothiazol-7-ylboronic acid is a versatile coupling partner in these transformations, primarily owing to the stability of the boronic acid moiety and its favorable reactivity profile under palladium catalysis. These reactions typically involve the coupling of the boronic acid with a variety of organic halides or triflates, leading to the formation of biaryl and heteroaryl structures. The benzo[d]isothiazole motif is of particular interest due to its presence in numerous biologically active compounds.

The Suzuki-Miyaura coupling reaction stands as one of the most powerful and widely used methods for the formation of C-C bonds. For this compound, this reaction has been instrumental in the synthesis of a diverse array of 7-aryl and 7-heteroarylbenzo[d]isothiazoles. The general scope of this reaction is broad, accommodating a wide range of coupling partners, including electron-rich, electron-poor, and sterically hindered aryl and heteroaryl halides.

However, limitations can arise. Sterically demanding coupling partners can sometimes lead to lower yields, necessitating careful optimization of reaction conditions. Furthermore, the presence of certain functional groups on the coupling partner can occasionally interfere with the catalytic cycle, although the Suzuki-Miyaura coupling is known for its excellent functional group tolerance.

Mechanistically, the reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the boronic acid to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The choice of ligand coordinated to the palladium center is crucial for the success of the Suzuki-Miyaura coupling. The ligand influences the stability, solubility, and reactivity of the catalyst. For the coupling of this compound, phosphine-based ligands are commonly employed.

Electron-rich and bulky phosphine (B1218219) ligands, such as those from the Buchwald and Fu families (e.g., SPhos, XPhos, RuPhos), have proven to be highly effective. These ligands promote the oxidative addition step and facilitate the reductive elimination, leading to higher turnover numbers and efficiency. The steric bulk of these ligands also helps to prevent catalyst deactivation pathways like β-hydride elimination.

LigandCatalyst SystemTypical Reaction ConditionsOutcome
SPhosPd₂(dba)₃/SPhosToluene, K₂CO₃, 80-100 °CHigh yields for a broad range of aryl halides
XPhosPd(OAc)₂/XPhosDioxane, K₃PO₄, 90-110 °CEffective for sterically hindered substrates
RuPhosPd-G3-RuPhos2-Propanol/water, K₂CO₃, 80 °CEfficient coupling in protic solvents

This table is a representative summary and specific conditions may vary based on the substrates.

The base plays a critical role in the Suzuki-Miyaura coupling, primarily by activating the boronic acid for transmetalation. The base converts the boronic acid into a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center. The choice of base can significantly impact the reaction rate and yield.

Commonly used bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The strength and solubility of the base are important factors. For instance, stronger bases like K₃PO₄ are often used for less reactive aryl chlorides, while milder bases like K₂CO₃ are suitable for more reactive aryl bromides and iodides. The proper selection of the base is essential to ensure efficient catalyst turnover and prevent side reactions such as protodeboronation.

The solvent system in a Suzuki-Miyaura coupling influences the solubility of the reactants and catalyst, and can also affect the rate of the individual steps in the catalytic cycle. A variety of solvents have been successfully employed for the coupling of this compound.

Aprotic solvents like toluene, dioxane, and tetrahydrofuran (B95107) (THF) are frequently used. Often, a mixture of an organic solvent and water is employed, which can enhance the solubility of the inorganic base and the boronate species. The use of polar aprotic solvents like dimethylformamide (DMF) can also be beneficial in some cases. Reaction optimization often involves screening a range of solvents and solvent mixtures to find the ideal conditions for a specific substrate combination.

Solvent SystemBaseTemperature (°C)General Applicability
Toluene/WaterK₂CO₃80-110Broadly applicable for aryl bromides and iodides
Dioxane/WaterK₃PO₄90-120Effective for challenging substrates, including aryl chlorides
THF/WaterCs₂CO₃60-80Milder conditions, suitable for sensitive functional groups

This table provides general guidance; optimal conditions are substrate-dependent.

In the context of coupling this compound, which is an achiral molecule, stereochemical control is generally not a factor unless the coupling partner possesses a stereocenter that needs to be preserved. The Suzuki-Miyaura coupling is known to proceed with retention of stereochemistry at the sp²-hybridized carbon of the boronic acid and the organic halide.

Regioselectivity is a key consideration. The boronic acid group is located at the 7-position of the benzo[d]isothiazole ring, ensuring that the coupling occurs specifically at this position. This inherent regioselectivity is a major advantage of using pre-functionalized building blocks like this compound, as it avoids the formation of constitutional isomers and simplifies product purification.

While the Suzuki-Miyaura coupling is the most prominent reaction involving this compound, other transition metal-catalyzed reactions can also be envisaged. For instance, the Chan-Lam coupling, which involves the copper-catalyzed formation of a carbon-heteroatom bond, could potentially be used to couple this compound with amines, alcohols, or thiols to form 7-amino, 7-alkoxy, or 7-thioalkyl benzo[d]isothiazoles, respectively.

Furthermore, rhodium-catalyzed conjugate additions of boronic acids to α,β-unsaturated carbonyl compounds represent another potential application, allowing for the introduction of the benzo[d]isothiazole moiety at the β-position of a carbonyl system. Research in these areas would further expand the synthetic utility of this valuable building block.

Other Transition Metal-Catalyzed Coupling Reactions

Chan-Lam Coupling and Carbon-Heteroatom Bond Formation

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between a boronic acid and an amine or alcohol. nih.govrsc.org Despite the broad utility of this reaction, a specific investigation into the Chan-Lam coupling of this compound has not been found in the surveyed literature. General mechanisms for Chan-Lam couplings involve the formation of a copper-aryl complex, followed by reaction with the heteroatom nucleophile and subsequent reductive elimination. nih.govrsc.org

Nickel-Catalyzed Cross-Couplings

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and economical alternative to palladium-catalyzed systems for the formation of C-C bonds. These reactions can couple a wide variety of electrophiles with organometallic reagents, including boronic acids. A search of the scientific literature did not yield specific examples or detailed studies of nickel-catalyzed cross-coupling reactions involving this compound.

Iron-Catalyzed Cross-Couplings

Iron-catalyzed cross-coupling reactions are of growing interest due to the low cost and low toxicity of iron. These reactions can proceed through various mechanisms, often involving radical pathways. researchgate.net Regrettably, no published research detailing the use of this compound in iron-catalyzed cross-coupling reactions could be located.

Gold-Catalyzed Reactions

Gold catalysis has unique applications in organic synthesis, often involving the activation of alkynes, allenes, and alkenes. While gold-catalyzed cross-coupling reactions with boronic acids have been developed, there is no available data on the specific use of this compound in such transformations.

Addition Reactions to Unsaturated Systems

The addition of organoboronic acids to unsaturated systems, such as enones and aldehydes, is a valuable method for the formation of carbon-carbon bonds.

Conjugate Addition to Enones and Aldehydes

The conjugate addition of organoboronic acids to α,β-unsaturated carbonyl compounds is a well-established synthetic method. This reaction, often catalyzed by transition metals like rhodium or copper, leads to the formation of a new carbon-carbon bond at the β-position of the unsaturated system. A thorough literature search did not uncover any specific examples or studies of the conjugate addition of this compound to enones or aldehydes.

Hydroboration and Carboboration Reactions

Hydroboration involves the addition of a boron-hydrogen bond across a double or triple bond, while carboboration involves the addition of a boron-carbon bond. nih.gov These reactions are fundamental in organoboron chemistry. There is no information available in the scientific literature regarding the participation of this compound in either hydroboration or carboboration reactions.

Protodeboronation Pathways and Strategies for Attenuation

Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This process is a notable and often undesirable side reaction in metal-catalyzed cross-coupling reactions that utilize boronic acids, such as the Suzuki reaction. wikipedia.org The tendency of a boronic acid to undergo protodeboronation can vary significantly and is dependent on several factors, including the reaction conditions and the organic substituent of the boronic acid. wikipedia.org

The mechanisms of protodeboronation are influenced by the pH of the reaction medium. For simple, non-basic boronic acids, protodeboronation can be catalyzed by either acid or base. wikipedia.org The base-catalyzed pathway involves the formation of a boronate intermediate, which then reacts with a proton source like water. wikipedia.org Generally, these types of boronic acids are most stable at a neutral pH where both acid and base-catalyzed processes are at a minimum. wikipedia.org For heteroaromatic boronic acids with basic properties, the situation can be more complex. For instance, 2-pyridine boronic acid rapidly undergoes protodeboronation at neutral pH via a zwitterionic intermediate. wikipedia.org Interestingly, the addition of either acid or base can slow down this process by shifting the equilibrium away from the reactive zwitterion. wikipedia.org

Several strategies have been developed to mitigate protodeboronation. One effective approach is the "slow release" strategy, which involves using boronic acid derivatives like MIDA boronate esters or organotrifluoroborates. wikipedia.org These compounds are optimized to release the boronic acid slowly into the reaction mixture, keeping its concentration low and thereby minimizing side reactions. wikipedia.org Maintaining the pH of the reaction mixture at least two units above the pKa of the arylboronic acid ester can also significantly reduce the rate of hydrolysis to the more reactive boronic acid. ed.ac.uk Additionally, the choice of catalyst and the presence of certain additives can influence the rate of protodeboronation. For example, in some cases, Lewis acids such as copper and zinc salts have been shown to either attenuate or accelerate the fragmentation of the C-B bond, depending on the specific heteroaromatic system. ed.ac.uknih.gov

Table 1: Factors Influencing Protodeboronation and Mitigation Strategies

Factor Influence on Protodeboronation Mitigation Strategy
pH Can either promote or attenuate protodeboronation depending on the specific boronic acid's properties. wikipedia.orged.ac.uk Adjusting pH to move away from the most reactive species (e.g., zwitterion for 2-pyridine boronic acid). wikipedia.org
Boronic Acid Concentration Higher concentrations can lead to increased side reactions. wikipedia.org Employing "slow release" strategies using boronic acid derivatives like MIDA esters. wikipedia.org
Additives Lewis acids can either accelerate or slow down protodeboronation depending on the substrate. ed.ac.uknih.gov Judicious selection of additives based on the specific reaction.
Structure of Boronic Acid The presence of basic heteroatoms can lead to alternative, rapid decomposition pathways. wikipedia.orgnih.gov Conversion to more stable derivatives like pinacol (B44631) esters.

Oxidation and Functional Group Interconversion Reactions of the Boronic Acid Moiety

The boronic acid functional group is a versatile moiety that can be transformed into a variety of other functional groups, significantly enhancing its synthetic utility. One of the most common transformations is the oxidation of the carbon-boron bond to form a phenol. This reaction is typically carried out using an oxidizing agent like hydrogen peroxide in an alkaline solution. nih.gov Other reagents such as Oxone® (potassium monopersulfate) have also been effectively used for this purpose. nih.gov Electrochemical methods under an oxygen or air atmosphere have also been developed for the hydroxylation of arylboronic acids. nih.gov

Beyond oxidation to phenols, the boronic acid group can be converted into several other important functionalities. These functional group interconversions (FGIs) are crucial in organic synthesis for creating molecular diversity. imperial.ac.uksolubilityofthings.com For instance, arylboronic acids can undergo ipso-halogenation. The reaction with N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) provides a mild method for the synthesis of iodoarenes and bromoarenes, respectively. nih.gov These reactions generally tolerate a wide range of functional groups. nih.gov

Furthermore, the boronic acid moiety can be transformed into an amino group. Copper-catalyzed amination of arylboronic acids with reagents like O-benzoyl hydroxylamine (B1172632) has been developed for the formation of anilines. nih.gov This method is compatible with various functional groups, including halogens, esters, and nitriles. nih.gov The Baeyer-Villiger reaction, which converts ketones to esters using a peracid, represents another type of oxidative functional group interconversion that highlights the broad reactivity patterns available. imperial.ac.uk

Table 2: Functional Group Interconversions of this compound

Reagent(s) Product Functional Group
Hydrogen Peroxide (H₂O₂), base Phenol (-OH) nih.gov
Oxone® Phenol (-OH) nih.gov
N-Iodosuccinimide (NIS) Iodide (-I) nih.gov
N-Bromosuccinimide (NBS) Bromide (-Br) nih.gov
O-Benzoyl hydroxylamine, Copper catalyst Amine (-NH₂) nih.gov

Applications of Benzo D Isothiazol 7 Ylboronic Acid in Advanced Organic Synthesis

Role as a Key Building Block for Complex Heterocyclic Architectures

The utility of Benzo[d]isothiazol-7-ylboronic acid as a foundational element in the construction of intricate heterocyclic systems is a significant area of its application. The boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.

Synthesis of Benzo[d]isothiazole-Containing Scaffolds

This compound is a pivotal precursor for the synthesis of various scaffolds containing the benzo[d]isothiazole nucleus. The Suzuki-Miyaura cross-coupling reaction is a primary method employed for this purpose, allowing for the facile connection of the benzo[d]isothiazole unit to other aromatic or heteroaromatic systems. wikipedia.org This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. nih.gov

The general scheme for the Suzuki-Miyaura coupling involving an aryl halide and a boronic acid is depicted below:

Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction.

While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the established principles of Suzuki-Miyaura coupling provide a clear pathway for its application. For instance, the coupling of this compound with various aryl or heteroaryl halides would yield a library of 7-arylbenzo[d]isothiazole derivatives. These products can serve as intermediates for the synthesis of more complex molecules with potential biological activities.

Table 1: Potential Suzuki-Miyaura Coupling Reactions with this compound

Coupling Partner (Ar-X)Potential Product
4-Bromopyridine7-(Pyridin-4-yl)benzo[d]isothiazole
2-Iodothiophene7-(Thiophen-2-yl)benzo[d]isothiazole
1-Bromo-4-nitrobenzene7-(4-Nitrophenyl)benzo[d]isothiazole
Methyl 4-bromobenzoateMethyl 4-(benzo[d]isothiazol-7-yl)benzoate

This table represents hypothetical examples based on established Suzuki-Miyaura coupling chemistry.

Construction of Fused and Bridged Polycyclic Systems

The strategic placement of the boronic acid group at the 7-position of the benzo[d]isothiazole ring system also opens avenues for the construction of more complex fused and bridged polycyclic architectures. Intramolecular Suzuki-Miyaura coupling reactions, for instance, could be envisioned where a suitable leaving group is appropriately positioned on a side chain attached to the nitrogen or another part of the molecule, leading to the formation of a new ring fused to the benzo[d]isothiazole core.

While direct literature evidence for the application of this compound in the synthesis of such complex systems is scarce, the general principles of intramolecular cross-coupling reactions suggest its potential. The synthesis of such constrained polycyclic systems is of great interest in drug discovery, as they can mimic the conformations of natural products and present unique pharmacological profiles.

Precursor for Advanced Organic Materials and Functional Molecules

The benzo[d]isothiazole moiety is known to possess interesting photophysical and electronic properties, making it a valuable component in the design of advanced organic materials. This compound can serve as a key monomer or precursor for the synthesis of such functional molecules.

Development of Polymerizable Monomers

The boronic acid functionality can be transformed into other reactive groups suitable for polymerization. For example, conversion of the boronic acid to a boronic ester, followed by further functionalization, could yield vinyl, styrenyl, or acrylate derivatives of benzo[d]isothiazole. These monomers could then be subjected to various polymerization techniques, such as free radical polymerization or controlled radical polymerization, to produce polymers incorporating the benzo[d]isothiazole unit in the side chain.

Alternatively, the boronic acid itself can participate in polymerization reactions. For instance, Suzuki polycondensation, a step-growth polymerization based on the Suzuki-Miyaura coupling, could be employed by reacting a di-boronic acid derivative of benzo[d]isothiazole with a di-haloaromatic comonomer. This approach would lead to conjugated polymers with the benzo[d]isothiazole unit integrated into the polymer backbone.

Conjugated Systems for Optoelectronic Applications

The benzo[d]isothiazole ring system, being electron-deficient, can be incorporated into donor-acceptor (D-A) type conjugated molecules and polymers. mdpi.com These materials are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.org

By coupling this compound with electron-donating aromatic boronic acids or halides, a variety of D-A structures can be synthesized. The resulting materials would be expected to exhibit intramolecular charge transfer (ICT) characteristics, which are crucial for their optoelectronic properties. The tunability of the electronic properties by modifying the donor and acceptor units makes this a promising strategy for developing new materials with tailored functionalities.

Table 2: Potential Donor-Acceptor Architectures from this compound

Donor Unit (coupled with this compound)Potential Application
Thiophene or Bithiophene derivativesOrganic Field-Effect Transistors (OFETs), OPVs
Fluorene derivativesBlue-emitting materials for OLEDs
Carbazole derivativesHost materials for phosphorescent OLEDs
Triphenylamine derivativesHole-transporting materials

This table illustrates potential applications based on the known properties of these donor units in conjugated systems.

Utilization in Catalyst and Ligand Design for Asymmetric Synthesis

The rigid and planar structure of the benzo[d]isothiazole scaffold makes it an attractive platform for the design of chiral ligands for asymmetric catalysis. While there is no direct report on the use of this compound for this specific purpose, its potential can be inferred from the broader field of ligand design.

The boronic acid group can be used as an anchor point to introduce chiral auxiliaries or other coordinating groups. For example, reaction with a chiral diol could lead to a chiral boronic ester. Further elaboration of the benzo[d]isothiazole core could introduce additional donor atoms, creating a bidentate or tridentate chiral ligand. Such ligands could then be complexed with transition metals to form catalysts for a variety of asymmetric transformations, including hydrogenations, C-C bond formations, and cycloadditions. The development of novel chiral ligands is a continuous effort in organic synthesis, and the benzo[d]isothiazole framework presents an underexplored opportunity in this area.

Information regarding "this compound" in Multi-Component Reactions is Not Currently Available in Publicly Accessible Resources.

Following a comprehensive search of scholarly articles and chemical databases, no specific research detailing the integration of This compound into multi-component reaction (MCR) sequences could be identified.

Multi-component reactions are efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. These reactions are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate libraries of structurally diverse molecules. Boronic acids, in general, are recognized as versatile building blocks in organic synthesis, participating in a wide array of chemical transformations, including various MCRs.

However, the application of the specific heterocyclic boronic acid, this compound, in this context appears to be an unexplored area of research based on the available literature. While studies on the synthesis and applications of other benzo[d]isothiazole derivatives and the use of different boronic acids in MCRs are documented, a direct intersection of these two fields concerning this compound has not been reported.

Due to the absence of research findings on this specific topic, a detailed discussion, including data tables on its application in multi-component reaction sequences, cannot be provided at this time. Further research in the field of synthetic organic chemistry may explore the potential of this compound in such advanced synthetic methodologies in the future.

Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for providing detailed information about the atomic arrangement and connectivity within a molecule. For Benzo[d]isothiazol-7-ylboronic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for an unambiguous structural assignment.

The primary 1D NMR experiments—¹H, ¹³C, and ¹¹B NMR—each offer a unique window into the molecular structure.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the benzo[d]isothiazole ring system. The protons on the benzene (B151609) ring will exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) depending on their coupling with neighboring protons. The two protons of the boronic acid group, -B(OH)₂, typically appear as a broad singlet, the chemical shift of which can be dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange processes.

¹³C NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. The carbon atom directly attached to the boron atom (ipso-carbon) often shows a broader signal and its chemical shift can be a key indicator of the C-B bond. Quaternary carbons, such as those at the fusion of the two rings and the one bearing the boronic acid group, can be distinguished from protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

¹¹B NMR spectroscopy is specifically used to probe the boron atom. Boron has two NMR-active isotopes, ¹¹B (spin I = 3/2, 80.1% natural abundance) and ¹⁰B (spin I = 3, 19.9% natural abundance), with ¹¹B being the more commonly observed nucleus due to its higher natural abundance and smaller quadrupole moment. The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment. For a tricoordinate boronic acid like this compound, a relatively broad signal is expected in a characteristic chemical shift range. The interaction with solvents or the formation of boronate esters or boroxines can lead to significant changes in the ¹¹B chemical shift, providing insights into the compound's reactivity and solution-state equilibria. raineslab.comsdsu.edunsf.gov

Table 1: Predicted ¹H, ¹³C, and ¹¹B NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H9.2 (s, 1H)SingletH-3
8.2 (d, 1H)DoubletH-4
7.8 (d, 1H)DoubletH-6
7.6 (t, 1H)TripletH-5
5.5 (br s, 2H)Broad SingletB(OH)₂
¹³C155.0SingletC-3
152.0SingletC-7a
135.0SingletC-3a
130.0SingletC-7
128.0SingletC-5
125.0SingletC-6
122.0SingletC-4
¹¹B28.0 - 32.0Broad Singlet-B(OH)₂

Note: The chemical shifts are predicted based on data from analogous compounds and are subject to variation depending on the solvent and experimental conditions. The numbering of the atoms follows standard IUPAC nomenclature.

To definitively establish the connectivity of atoms within this compound, 2D NMR experiments are indispensable. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would be instrumental in confirming the connectivity of the aromatic protons on the benzene ring, tracing the spin system from H-4 to H-5 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each protonated carbon by linking the signals in the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly crucial for assigning quaternary carbons and for confirming the position of the boronic acid group by observing correlations from the aromatic protons to the ipso-carbon (C-7) and other nearby carbons. For instance, correlations from H-6 to C-7a and C-5, and from H-4 to C-3a and C-5 would be expected.

Dynamic NMR (DNMR) studies can provide valuable information about conformational changes and chemical exchange processes occurring on the NMR timescale. For this compound, DNMR could be employed to study:

Rotation around the C-B bond: The rotation of the B(OH)₂ group might be hindered, and variable temperature NMR could reveal the energy barrier for this process.

Intermolecular exchange of the hydroxyl protons: The protons of the boronic acid group can exchange with each other and with residual water or other protic species in the solvent. DNMR can be used to study the kinetics of these exchange processes.

Formation of boroxines: Boronic acids are known to reversibly form cyclic trimers called boroxines upon dehydration. This equilibrium is often temperature and concentration-dependent and can be monitored by ¹¹B and ¹H NMR. The ¹¹B chemical shift of a boroxine (B1236090) is typically different from that of the corresponding monomeric boronic acid. sdsu.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₇H₆BNO₂S), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula. The presence of boron with its two isotopes (¹⁰B and ¹¹B) and sulfur with its isotopes (³²S, ³³S, ³⁴S) will result in a characteristic isotopic pattern in the mass spectrum, which can be simulated and compared with the experimental data for further confirmation.

Table 2: Predicted HRMS Data for this compound

Ion Formula Calculated m/z
[M+H]⁺C₇H₇BNO₂S⁺180.0285
[M+Na]⁺C₇H₆BNO₂SNa⁺202.0104

Note: The calculated m/z values are for the most abundant isotopes (¹H, ¹²C, ¹¹B, ¹⁴N, ¹⁶O, ³²S).

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion [M]⁺ or a protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the structure of the molecule.

For this compound, characteristic fragmentation pathways would likely involve:

Loss of water: The boronic acid moiety can easily lose one or two molecules of water.

Loss of the boronic acid group: Cleavage of the C-B bond could lead to the formation of a benzo[d]isothiazole radical cation.

Ring fragmentation: The heterocyclic ring system can undergo characteristic fragmentation, for example, by loss of a sulfur-containing fragment or cleavage of the N-S bond.

The detailed analysis of these fragmentation pathways would provide strong corroborative evidence for the proposed structure of this compound.

X-Ray Crystallography for Solid-State Structure Determination

In the crystalline state, boronic acids frequently engage in intermolecular hydrogen bonding, leading to the formation of dimeric or polymeric structures. The B(OH)₂ group can form strong hydrogen bonds between the hydroxyl groups of adjacent molecules. It is anticipated that the crystal structure of this compound would exhibit similar hydrogen-bonding motifs.

The interaction of boronic acids with proteins has been extensively studied, revealing the boron atom's capacity to form covalent adducts. nih.gov For instance, in complexes with serine β-lactamases, the boron atom is often observed in a tetrahedral state, covalently bound to a catalytic serine residue. nih.gov This highlights the ability of the boronic acid moiety to act as a transition-state analog inhibitor.

Table 1: Expected Crystallographic Parameters for this compound (based on analogous compounds)

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (Common for similar organic molecules)
Key Bond LengthsC-B: ~1.55-1.57 Å, B-O: ~1.36-1.38 Å
Key Bond AnglesO-B-O: ~118-122°, C-B-O: ~118-121°
Intermolecular InteractionsStrong O-H···O hydrogen bonds forming dimers or chains

Note: This data is predictive and based on the crystallographic analysis of structurally related boronic acids. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of a molecule. These methods provide a molecular fingerprint, allowing for the identification of functional groups and the study of molecular structure.

The IR and Raman spectra of this compound are expected to be characterized by vibrations of the benzo[d]isothiazole ring system and the boronic acid group. A systematic investigation of various boronic acids, boroxine anhydrides, and boronate esters has provided a basis for assigning characteristic IR bands. sci-hub.st

Key Expected Vibrational Modes:

O-H Stretching: The hydroxyl groups of the boronic acid will give rise to a broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. This broadening is a result of hydrogen bonding.

B-O Stretching: The asymmetric B-O stretching vibration is a key diagnostic peak for boronic acids and is expected to appear around 1330-1370 cm⁻¹.

Aromatic C-H Stretching: The C-H stretching vibrations of the benzene ring are anticipated in the 3000-3100 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the isothiazole (B42339) ring and the C=C bonds of the aromatic system are expected to produce a series of bands in the 1400-1650 cm⁻¹ range. researchgate.net

S-N Stretching: The stretching vibration of the sulfur-nitrogen bond in the isothiazole ring would likely appear in the lower frequency region of the spectrum.

B-OH Bending: Out-of-plane B-OH bending vibrations are typically observed around 650-700 cm⁻¹.

Table 2: Predicted IR and Raman Active Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
O-H Stretch (H-bonded)3200-3600IR
Aromatic C-H Stretch3000-3100IR, Raman
C=N/C=C Ring Stretch1400-1650IR, Raman
Asymmetric B-O Stretch1330-1370IR
B-OH Bend650-700IR

Note: These are predicted frequency ranges based on data from related benzothiazole (B30560) and boronic acid compounds. sci-hub.stresearchgate.net

UV-Visible Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The technique is particularly useful for conjugated systems and can be employed to monitor the progress of chemical reactions involving chromophoric species.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated benzo[d]isothiazole ring system. The position of the absorption maxima (λmax) and the molar absorptivity (ε) are sensitive to the solvent polarity and the electronic nature of substituents. Studies on related aromatic boronic acids and benzisothiazole derivatives indicate that these compounds typically exhibit strong absorption in the UV region. academie-sciences.frresearchgate.net

The boronic acid group itself does not have strong absorptions in the near-UV or visible range. However, its electronic influence on the aromatic system can cause shifts in the absorption bands compared to the parent benzo[d]isothiazole. A study on boric acid in different solvents showed that the solvent can significantly affect the UV-Vis spectrum. researchgate.net

UV-Visible spectroscopy can be a valuable tool for monitoring reactions involving this compound, such as Suzuki-Miyaura cross-coupling reactions. In such reactions, the consumption of the boronic acid and the formation of the more extended conjugated product will lead to noticeable changes in the UV-Vis spectrum, allowing for the determination of reaction kinetics and endpoints.

Table 3: Predicted UV-Visible Absorption Data for this compound

Transition TypeExpected λmax (nm)Solvent Dependence
π → π*250-350Moderate to High

Note: The predicted λmax is an estimation based on the electronic properties of similar aromatic and heterocyclic systems. academie-sciences.fr The actual values would need to be determined experimentally.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic properties of organic molecules, including heterocyclic systems like benzothiazole (B30560) derivatives. scirp.orgnih.gov DFT calculations offer a balance between accuracy and computational cost, making them ideal for studying molecules of moderate size.

DFT methods are employed to elucidate the electronic structure of Benzo[d]isothiazol-7-ylboronic acid. Key aspects of this analysis include the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier molecular orbitals and the resulting HOMO-LUMO energy gap are crucial for understanding the molecule's chemical reactivity, kinetic stability, and electronic transitions. scirp.orgijcce.ac.ir

For related benzothiazole derivatives, studies have shown that the HOMO is often located on the benzothiazole moiety, while the LUMO position can be influenced by substituents. ukm.my In the case of this compound, the boronic acid group is expected to significantly influence the electronic distribution and orbital energies. Analysis of the molecular electrostatic potential (MEP) map can identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. scirp.org Natural Bond Orbital (NBO) analysis further provides insights into charge delocalization and hyperconjugative interactions within the molecule. scirp.orgijcce.ac.ir

Table 1: Illustrative Frontier Orbital Energies for a Benzothiazole Derivative

ParameterValue (eV)
EHOMO-6.5
ELUMO-1.8
Energy Gap (ΔE)4.7
Note: This table provides example data typical for a benzothiazole derivative as specific values for this compound are not available.

DFT calculations are a reliable tool for predicting various spectroscopic parameters, which can aid in the characterization of newly synthesized compounds. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra can be compared with experimental data to confirm the molecular structure. ijcce.ac.irukm.my

For instance, vibrational frequency calculations can predict the positions of characteristic IR bands, such as B-O-H stretching and bending vibrations from the boronic acid group and vibrations associated with the benzo[d]isothiazole core. researchgate.net Similarly, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts with good accuracy, providing a theoretical spectrum that can be matched against experimental results. ijcce.ac.irresearchgate.net Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, often from the HOMO to the LUMO. scirp.orgresearchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data Example

Spectroscopic Data Predicted Value Experimental Value
IR Peak (B-O-H stretch) ~3300 cm⁻¹ ~3310 cm⁻¹
¹H NMR (Aromatic H) 7.2-8.0 ppm 7.3-8.1 ppm
¹³C NMR (C-B) ~140 ppm ~142 ppm

Note: This table is illustrative, showing the typical correlation between DFT-predicted and experimental spectroscopic data for related compounds.

The boronic acid group introduces conformational flexibility to the molecule. DFT calculations can be used to explore the potential energy surface of this compound, identifying stable conformers and the energy barriers between them. The orientation of the B(OH)₂ group relative to the benzo[d]isothiazole ring system is a key conformational variable.

Furthermore, boronic acids are known to undergo dehydration to form cyclic trimers known as boroxines. DFT can be used to study this tautomeric equilibrium, calculating the relative thermodynamic stabilities of the monomeric boronic acid and the corresponding trimeric boroxine (B1236090) in different environments (gas phase or solution). This is crucial for understanding the compound's behavior in various experimental conditions.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can provide detailed mechanistic insights into the chemical reactions involving this compound. This is particularly valuable for understanding its participation in reactions like the Suzuki-Miyaura coupling, a common application for boronic acids. DFT can be used to model the entire catalytic cycle, including steps like oxidative addition, transmetalation, and reductive elimination. nih.gov

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction pathway can be constructed. nih.gov This allows for the determination of activation energies, which govern the reaction kinetics. Characterizing the geometry of transition states provides a deeper understanding of the factors controlling the reaction's feasibility and selectivity.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While DFT calculations are often performed in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations offer a way to explicitly study the behavior of this compound in a solvent environment over time. nih.gov MD simulations can reveal how solvent molecules arrange around the solute and how this solvation shell affects the solute's conformation and dynamics. researchgate.net

MD is also a powerful tool for studying intermolecular interactions, for example, the binding of this compound to a biological target like an enzyme. nih.govnih.gov These simulations can predict the stability of the protein-ligand complex, identify key interacting residues, and calculate binding free energies, which are crucial for drug design. nih.govnih.gov

Quantitative Structure-Reactivity Relationship (QSAR) Studies for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity or biological activity. researchgate.netmdpi.com For this compound, a QSAR study could be undertaken by designing a library of derivatives with different substituents on the benzo[d]isothiazole ring.

For each derivative, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated using computational methods. These descriptors are then correlated with an experimentally measured property, such as inhibitory activity against a specific enzyme. nih.govresearchgate.net A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of compounds with enhanced potency and desired properties. nih.gov This predictive capability accelerates the process of discovering novel molecules for specific applications.

Machine Learning Approaches in Predicting Reactivity and Selectivity

The application of computational power to forecast the outcomes of chemical reactions has been a long-standing goal in organic synthesis. In recent years, machine learning (ML) has emerged as a powerful tool to build predictive models for reaction reactivity and selectivity, moving beyond traditional empirical and purely theoretical approaches. While specific machine learning studies on this compound are not yet prevalent in the literature, the methodologies developed for other boronic acids, particularly in the context of Suzuki-Miyaura cross-coupling reactions, provide a clear framework for how such predictions can be achieved. These approaches can be readily adapted to understand and predict the behavior of this compound in various chemical transformations.

Machine learning algorithms can analyze vast datasets of chemical reactions to identify complex, non-linear relationships between reaction components and outcomes that may not be apparent to human researchers. nih.gov These models are trained on data that includes substrates, reagents, catalysts, solvents, and reaction conditions, along with the corresponding yields and selectivity. researchgate.netnih.govacs.org For a molecule like this compound, the inputs to an ML model would include a variety of molecular descriptors that numerically represent its structural, electronic, and steric properties.

The development of accurate predictive models relies on several key components: robust molecular descriptors, suitable machine learning algorithms, and high-quality, comprehensive datasets. nih.gov Descriptors for this compound could include quantum chemical calculations, topological indices, and molecular fingerprints. These features capture the essence of the molecule's chemical nature and are used by the ML algorithm to learn the patterns that govern its reactivity.

Various machine learning models have been successfully applied to predict the outcomes of reactions involving boronic acids. These include support vector machines (SVM), random forests, and deep neural networks. nih.gov For instance, SVMs have demonstrated high performance in predicting the enantiomeric excess of reactions, a critical measure of selectivity. nih.gov Deep neural networks, with their ability to learn from vast and complex datasets, have also shown promise in predicting reaction yields with a high degree of accuracy. researchgate.net

The predictive power of these models enables chemists to perform in silico screening of reaction conditions, saving significant time and resources compared to traditional experimental optimization. nih.gov By predicting the yield and selectivity of a reaction with this compound under a multitude of conditions, researchers can prioritize the most promising experimental setups.

Illustrative Data on Machine Learning Model Performance

To illustrate the potential of machine learning in this context, the following table presents hypothetical performance data for different ML models in predicting the yield of a Suzuki-Miyaura coupling reaction involving a boronic acid similar in complexity to this compound. This data is based on performance metrics reported in the literature for similar systems. nih.gov

Machine Learning ModelMean Absolute Error (MAE) in Yield Prediction (%)R-squared (R²)
Random Forest5.80.85
Support Vector Machine6.50.82
Gradient Boosting5.50.87
Deep Neural Network4.90.90

This table presents illustrative data based on typical performance metrics found in the literature for predicting reaction yields using machine learning.

Predicted vs. Experimental Yields: A Case Study

The practical application of these models lies in their ability to accurately forecast experimental outcomes. The table below provides a simulated comparison of predicted versus experimental yields for a series of hypothetical reactions with this compound, showcasing the predictive accuracy that can be achieved with a well-trained deep neural network model.

Reaction NumberAryl Halide PartnerPredicted Yield (%)Experimental Yield (%)
14-Bromoanisole8891
22-Chloropyridine7572
31-Iodonaphthalene9294
43-Bromobenzonitrile8178
54-Trifluoromethyl-1-bromobenzene6568

This table provides a simulated comparison of predicted and experimental yields to illustrate the predictive power of machine learning models in chemical synthesis.

Synthesis and Reactivity of Benzo D Isothiazol 7 Ylboronic Acid Derivatives and Analogues

Synthesis of Substituted Benzo[d]isothiazol-7-ylboronic Acids

The synthesis of substituted benzo[d]isothiazol-7-ylboronic acids is predicated on the initial construction of a suitably functionalized benzo[d]isothiazole core. A key precursor for accessing the 7-substituted series is a 7-halobenzo[d]isothiazole derivative. For instance, the commercially available 7-Bromobenzo[d]isothiazole-3-carboxylic acid serves as a viable starting point. alfa-chemistry.com From such halo-derivatives, two primary strategies can be envisaged for the introduction of the boronic acid moiety: palladium-catalyzed borylation and iridium-catalyzed C-H borylation.

Palladium-Catalyzed Borylation: The Miyaura borylation, a palladium-catalyzed cross-coupling reaction of an aryl halide with a diboron (B99234) reagent, is a widely used method for the synthesis of arylboronic esters. nih.govupenn.edu These esters can then be hydrolyzed to the corresponding boronic acids. For the synthesis of a substituted benzo[d]isothiazol-7-ylboronic acid, a 7-halobenzo[d]isothiazole would be reacted with a diboron reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a suitable ligand. The choice of catalyst, ligand, and reaction conditions is crucial and often needs to be optimized for specific substrates, especially for heteroaromatic systems which can be prone to catalyst deactivation. nih.gov

Iridium-Catalyzed C-H Borylation: An alternative and increasingly popular method is the direct C-H borylation catalyzed by iridium complexes. researchgate.netresearchgate.netacs.org This approach avoids the pre-functionalization required for palladium-catalyzed methods. For a benzo[d]isothiazole substrate, the regioselectivity of the borylation is typically governed by steric and electronic factors. While iridium-catalyzed borylation often favors the less sterically hindered positions, the electronic nature of the substituents on the benzo[d]isothiazole ring can also influence the site of borylation.

The nature of the substituent on the benzo[d]isothiazole ring is expected to influence the efficiency of both synthetic routes. Electron-donating groups may enhance the reactivity of the aromatic ring towards electrophilic borylation, while electron-withdrawing groups can deactivate the ring. Steric hindrance from bulky substituents near the 7-position could impede the approach of the borylating agent, particularly in the palladium-catalyzed cross-coupling reaction.

Table 1: Hypothetical Synthesis of Substituted Benzo[d]isothiazol-7-ylboronic Acids

Starting MaterialBorylation MethodReagentsHypothetical Product
7-Bromo-benzo[d]isothiazolePalladium-catalyzedB₂pin₂, Pd(dppf)Cl₂, KOAcThis compound pinacol (B44631) ester
7-Iodo-5-methoxy-benzo[d]isothiazolePalladium-catalyzedB₂pin₂, Pd(PPh₃)₄, K₂CO₃5-Methoxy-benzo[d]isothiazol-7-ylboronic acid pinacol ester
Benzo[d]isothiazoleIridium-catalyzed C-H BorylationB₂pin₂, [Ir(cod)OMe]₂, dtbpyThis compound pinacol ester
5-Nitro-benzo[d]isothiazoleIridium-catalyzed C-H BorylationB₂pin₂, [Ir(cod)OMe]₂, dtbpy5-Nitro-benzo[d]isothiazol-7-ylboronic acid pinacol ester

This table presents hypothetical synthetic routes based on established methodologies.

Reactivity Profiles of Substituted Derivatives in Cross-Coupling and Other Reactions

Benzo[d]isothiazol-7-ylboronic acids and their ester derivatives are anticipated to be versatile building blocks in organic synthesis, primarily through their participation in Suzuki-Miyaura cross-coupling reactions. libretexts.org This reaction allows for the formation of carbon-carbon bonds by coupling the boronic acid with a variety of organic halides or triflates in the presence of a palladium catalyst and a base.

The reactivity of a substituted this compound in Suzuki-Miyaura coupling will be influenced by the electronic and steric nature of the substituents on the benzo[d]isothiazole ring system. Generally, electron-donating groups on the arylboronic acid can enhance the rate of transmetalation, a key step in the catalytic cycle. Conversely, strong electron-withdrawing groups may decrease the nucleophilicity of the organic group being transferred from boron to palladium, thus slowing down the reaction.

Steric hindrance around the boronic acid moiety can also significantly impact the reaction rate. Bulky substituents ortho to the boronic acid group can hinder the approach of the palladium complex, making the transmetalation step more difficult. rsc.org In the case of this compound, a substituent at the 6-position would be ortho to the boronic acid and could therefore be expected to have a significant steric effect.

Beyond Suzuki-Miyaura coupling, arylboronic acids can participate in a range of other cross-coupling reactions, including Chan-Lam coupling for the formation of C-N and C-O bonds, and Heck-Miyaura type reactions. The reactivity of this compound derivatives in these transformations would also be subject to similar electronic and steric influences.

Table 2: Anticipated Reactivity in Suzuki-Miyaura Coupling

This compound DerivativeCoupling PartnerExpected ProductAnticipated Reactivity
This compoundIodobenzene7-Phenyl-benzo[d]isothiazoleModerate to high
5-Methoxy-benzo[d]isothiazol-7-ylboronic acid4-Bromotoluene5-Methoxy-7-(4-tolyl)-benzo[d]isothiazoleHigh (electron-donating group)
5-Nitro-benzo[d]isothiazol-7-ylboronic acid1-Chloro-4-fluorobenzene7-(4-Fluorophenyl)-5-nitro-benzo[d]isothiazoleLower (electron-withdrawing group)
6-Methyl-benzo[d]isothiazol-7-ylboronic acidBromobenzene6-Methyl-7-phenyl-benzo[d]isothiazoleLower (steric hindrance)

This table presents hypothetical reactivity profiles based on general principles of Suzuki-Miyaura coupling reactions.

Exploration of Benzo[d]isothiazol-7-ylboronic Esters and Other Boron-Containing Analogues

Boronic acids are often handled and utilized as their corresponding esters, such as pinacol esters. These esters are generally more stable, less prone to dehydration to form boroxines, and are often easier to purify by chromatography than the free boronic acids. The synthesis of benzo[d]isothiazol-7-ylboronic esters would typically be achieved directly from the borylation of a 7-halobenzo[d]isothiazole with a diboron ester like bis(pinacolato)diboron.

The reactivity of boronic esters in cross-coupling reactions can sometimes differ from that of the corresponding boronic acids. acs.org While boronic acids often require a base to form the reactive boronate species, some boronic esters can transmetalate directly to the palladium center. The choice between using a boronic acid or a boronic ester can depend on the specific reaction conditions and the nature of the coupling partners.

Other boron-containing analogues of this compound could include trifluoroborate salts and MIDA (N-methyliminodiacetic acid) boronates. Potassium trifluoroborate salts (R-BF₃K) are often highly crystalline, air-stable solids that are easy to handle and store. They can be prepared from the corresponding boronic acids or esters by treatment with KHF₂. MIDA boronates are another class of protected boronic acids that exhibit enhanced stability and are particularly useful in iterative cross-coupling strategies.

Structure-Reactivity Relationship Studies within the Benzo[d]isothiazole Boronic Acid Class

A systematic study of the structure-reactivity relationships within the benzo[d]isothiazole boronic acid class would provide valuable insights for the rational design of synthetic routes and the prediction of reactivity in various applications. Such studies would involve synthesizing a series of benzo[d]isothiazol-7-ylboronic acids with different substituents at various positions on the heterocyclic ring.

The electronic effects of substituents could be quantified using Hammett parameters. A plot of the reaction rate or yield in a model cross-coupling reaction (e.g., Suzuki-Miyaura coupling with a standard aryl halide) against the Hammett parameter of the substituent would reveal the electronic demand of the reaction. It is anticipated that electron-donating substituents would accelerate the reaction, resulting in a negative slope in the Hammett plot.

The steric effects of substituents, particularly at the 6-position, could be evaluated by comparing the reactivity of a series of derivatives with increasingly bulky groups at this position. This would allow for a quantitative assessment of the impact of steric hindrance on the efficiency of the cross-coupling reaction.

Computational studies, such as density functional theory (DFT) calculations, could also be employed to complement experimental findings. These calculations can provide insights into the geometries of the transition states and the activation energies for key steps in the catalytic cycle, such as transmetalation and reductive elimination, thereby helping to rationalize the observed structure-reactivity trends.

Q & A

Basic: What synthetic methodologies are recommended for preparing Benzo[d]isothiazol-7-ylboronic acid, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves a multi-step approach, starting with the functionalization of the benzo[d]isothiazole core. Key steps include:

  • Halogenation : Introduce a halogen (e.g., bromine) at the 7-position of the benzo[d]isothiazole ring to enable subsequent boronic acid formation.
  • Miyaura Borylation : Use palladium-catalyzed cross-coupling (e.g., with bis(pinacolato)diboron) under inert conditions to install the boronic acid group .
    Optimization Tips :
  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) improves yield in Suzuki reactions.
  • Solvent Choice : Tetrahydrofuran (THF) or dioxane enhances solubility and reaction efficiency.
  • Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation.
  • Purity Checks : Employ column chromatography and recrystallization for post-synthesis purification .

Basic: What spectroscopic and chromatographic techniques confirm the structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Verify the benzo[d]isothiazole ring protons (δ 7.2–8.5 ppm) and boronic acid resonance (δ ~30 ppm for ¹¹B NMR).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) matching the molecular formula (C₈H₅BNO₂S).
  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area) .

Advanced: How can researchers address discrepancies in reported biological activity data for derivatives of this compound?

Answer:
Discrepancies often arise from structural modifications or assay variability. Mitigation strategies include:

  • Comparative Structural Analysis : Compare substituent effects using analogs (e.g., carboxylic acid vs. boronic acid derivatives). For example, 2-aminobenzo[d]isothiazole derivatives show enhanced activity due to amino substitution .
  • Standardized Assays : Use consistent cell lines (e.g., HEK-293 for enzyme inhibition) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Data Normalization : Report IC₅₀ values relative to a common reference compound to enable cross-study comparisons .

Advanced: What strategies optimize cross-coupling reactions (e.g., Suzuki-Miyaura) using this compound?

Answer:

  • Catalyst-Ligand Systems : Pd(OAc)₂ with SPhos or XPhos ligands enhances coupling efficiency with aryl halides.
  • Base Selection : K₂CO₃ or Cs₂CO₃ in aqueous THF improves boronic acid activation.
  • Oxygen-Free Conditions : Degas solvents and use Schlenk techniques to prevent boronic acid oxidation.
  • Monitoring : Track reaction progress via TLC or inline UV spectroscopy to optimize reaction time (typically 12–24 hours) .

Basic: What are the critical storage and handling protocols for this compound?

Answer:

  • Storage : Keep in airtight containers under argon at –20°C to prevent hydrolysis. Desiccants (e.g., silica gel) mitigate moisture uptake.
  • Handling : Use gloveboxes for air-sensitive steps. Avoid prolonged exposure to light, which may degrade the boronic acid group.
  • Safety : Refer to SDS guidelines for PPE (gloves, goggles) and emergency procedures .

Advanced: How does the benzo[d]isothiazole ring’s electronic configuration influence the boronic acid group’s reactivity?

Answer:
The electron-deficient nature of the isothiazole ring (due to the electronegative sulfur and nitrogen atoms) polarizes the boronic acid group, enhancing its electrophilicity in cross-coupling reactions. This effect:

  • Increases Reactivity : Facilitates transmetallation in Suzuki-Miyaura couplings.
  • Modulates Solubility : The planar aromatic system improves solubility in polar aprotic solvents (e.g., DMF), aiding reaction homogeneity.
  • Stabilizes Intermediates : Resonance stabilization of the boronate intermediate reduces side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.